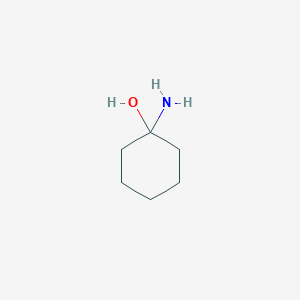
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate
Overview
Description
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate: is a chemical compound with the molecular formula C9H17NO5S and a molecular weight of 251.30 g/mol . It is a solid compound that is often used as an intermediate in organic synthesis .
Preparation Methods
The synthesis of tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can be achieved through various synthetic routes. One common method involves the reaction of 2-thiazolidinethione with tert-butyl chloroformate in the presence of a base . The reaction conditions typically include a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .
Chemical Reactions Analysis
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate undergoes several types of chemical reactions, including:
Scientific Research Applications
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate has various applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present . The pathways involved in its mechanism of action include the modulation of enzyme activity and the alteration of metabolic processes .
Comparison with Similar Compounds
tert-butyl 4,5-dimethyl-2,2-dioxo-oxathiazolidine-3-carboxylate can be compared with other similar compounds such as:
- **tert-butyl 4,4-dimethyl-2,2-dioxo-oxathiazolidine-3
Properties
Molecular Formula |
C9H17NO5S |
|---|---|
Molecular Weight |
251.30 g/mol |
IUPAC Name |
tert-butyl 4,5-dimethyl-2,2-dioxooxathiazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO5S/c1-6-7(2)15-16(12,13)10(6)8(11)14-9(3,4)5/h6-7H,1-5H3 |
InChI Key |
DFHZSSNBXABYPY-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(OS(=O)(=O)N1C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details











Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)







![tri(propan-2-yl)-[3-(1,3-thiazol-2-yl)pyrrol-1-yl]silane](/img/structure/B8691200.png)
![[4-(3-Chlorophenyl)sulfanyl-5-isopropyl-1-methyl-imidazol-2-yl]methanol](/img/structure/B8691209.png)
